

# Application Notes and Protocols for GSK864 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK864** is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 isoforms with mutations at the R132 residue, such as R132C, R132H, and R132G, with low nanomolar efficacy.[1][3] In cancer cells harboring these mutations, the enzyme gains a neomorphic function, converting  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][5] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[5] **GSK864** inhibits the production of 2-HG, thereby restoring normal cellular processes and impeding cancer progression.[1][4] These application notes provide detailed protocols for the preparation and administration of **GSK864** in in vivo mouse models, particularly for studies involving acute myeloid leukemia (AML) xenografts.

## **Mechanism of Action**

Mutant IDH1 enzymes catalyze the NADPH-dependent reduction of  $\alpha$ -KG to 2-HG. **GSK864** functions as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH1 enzyme. This binding event locks the enzyme in an inactive conformation, preventing the conversion of  $\alpha$ -KG to 2-HG. The subsequent reduction in intracellular 2-HG levels can lead to the reversal of hypermethylation, a key epigenetic alteration driven by this oncometabolite, and promote the differentiation of cancer cells, such as leukemic blasts.[1][4]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. gut.bmj.com [gut.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK864 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607869#gsk864-dosage-and-administration-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com